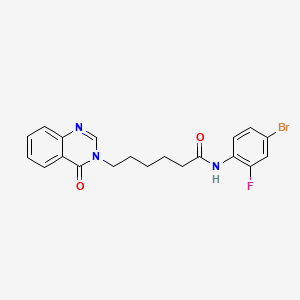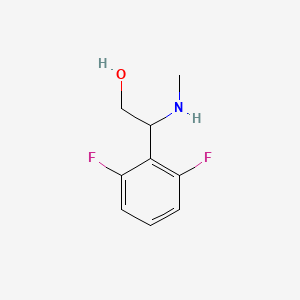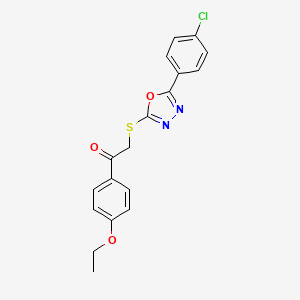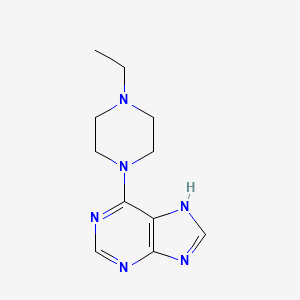
Acetamide, N-(4-chlorophenyl)-2-mercapto-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-chlorophenyl)-2-mercapto- is a chemical compound with the molecular formula C8H8ClNO. It is also known as 4-Chloroacetanilide. This compound is notable for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of acetanilide, where the hydrogen atom in the amide group is replaced by a 4-chlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-chlorophenyl)-2-mercapto- typically involves the reaction of 4-chloroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{4-Chloroaniline} + \text{Acetic Anhydride} \rightarrow \text{4-Chloroacetanilide} + \text{Acetic Acid} ]
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(4-chlorophenyl)-2-mercapto- involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-chlorophenyl)-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-chlorophenyl)-2-mercapto- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-chlorophenyl)-2-mercapto- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: A parent compound where the hydrogen atom in the amide group is not substituted.
4-Chloroacetanilide: A closely related compound with similar chemical properties.
Phenoxyacetamide Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
Acetamide, N-(4-chlorophenyl)-2-mercapto- is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other acetanilide derivatives and contributes to its diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
34282-25-2 |
|---|---|
Molekularformel |
C8H8ClNOS |
Molekulargewicht |
201.67 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C8H8ClNOS/c9-6-1-3-7(4-2-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) |
InChI-Schlüssel |
PRMJASBUKNCAPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)CS)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B15097102.png)
![2-[(2-Methoxyethyl)amino]propanamide](/img/structure/B15097106.png)


![2-{(5Z)-5-[3-ethoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B15097118.png)



![2-{[1-(2-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B15097149.png)


![Dibenzyl({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B15097193.png)
